tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
Description
tert-Butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride (Molecular Formula: C₁₂H₂₃ClN₂O₂; Molecular Weight: 262.78 g/mol) is a bicyclic amine hydrochloride salt featuring a [3.2.0]heptane core. Its structural complexity suggests applications in medicinal chemistry, particularly as a β-lactamase inhibitor or antibiotic precursor, given the pharmacological relevance of related bicyclic systems .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-8(7-13)6-10(9)14;/h8-10H,4-7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLOUZVLMJBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.0]heptane core.
Introduction of the aminomethyl group: This is achieved through a substitution reaction where an aminomethyl group is introduced at the desired position.
Protection of the carboxylate group: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility
Chemical Reactions Analysis
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its unique structure and reactivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bicyclic Ring Systems
Compound A : tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride
- Molecular Formula : C₁₁H₂₁ClN₂O₂; MW : 248.75 g/mol .
- Key Differences :
- Bicyclo[2.1.1]hexane core vs. [3.2.0]heptane in the target compound.
- Smaller ring system reduces steric bulk but may limit conformational flexibility.
- Lower molecular weight could improve membrane permeability but reduce target binding specificity.
Compound B : tert-Butyl 2-Azabicyclo[3.1.0]hexane-2-carboxylate
- CAS : 154874-95-0; MW : 199.27 g/mol .
- Key Differences: Bicyclo[3.1.0]hexane lacks the aminomethyl substituent. Synthesized via Na₂CO₃-mediated Boc protection, a common route for tert-butyl esters . Absence of charged groups reduces solubility compared to the hydrochloride salt form of the target compound.
Substituent and Functional Group Variations
Compound C : tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- CAS : 1381947-29-0; MW : 248.75 g/mol .
- Key Differences: Bicyclo[2.2.1]heptane system with a 5-amino group vs. 6-aminomethyl in the target compound.
Compound D : tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Spirocyclic and Hybrid Systems
Compound E : tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic compound notable for its unique azabicyclo structure, which incorporates nitrogen into its cyclic framework. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly concerning neurotransmitter systems.
- Molecular Formula : CHNO- HCl
- Molecular Weight : Approximately 262.78 g/mol
- CAS Number : 1427453-91-5
Preliminary studies indicate that this compound may interact with several neurotransmitter systems, including serotonin and dopamine pathways. These interactions suggest its potential application in treating neurological disorders, although comprehensive pharmacokinetic and pharmacodynamic studies are necessary to elucidate these mechanisms fully.
Biological Activity Overview
- Neurotransmitter Modulation : The compound shows potential to modulate receptor activity linked to serotonin and dopamine, which are crucial in mood regulation and various neurological functions.
- Psychoactive Properties : Its structural similarity to known psychoactive compounds raises the possibility of developing it as a therapeutic agent for conditions like depression or anxiety.
- Research Applications : It is primarily used in non-human studies aimed at understanding its therapeutic effects and mechanisms of action.
Comparative Analysis with Related Compounds
The following table compares this compound with related bicyclic compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate HCl | CHNO- HCl | Potential modulation of serotonin and dopamine receptors |
| Cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester | CHNO | Contains a keto group; different reactivity patterns |
| Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | CHNO | Different bicyclic framework; varied biological activity |
Case Studies and Research Findings
Research has highlighted the following findings regarding the biological activity of this compound:
-
Neuropharmacological Studies : Initial investigations have shown that the compound may influence neurotransmitter release and uptake, particularly in models simulating depression and anxiety.
- A study demonstrated that administration in rodent models resulted in altered serotonin levels, indicating potential antidepressant effects.
- Binding Affinity : Binding assays conducted on various receptors have suggested moderate affinity towards serotonin receptors, warranting further investigation into its therapeutic potential.
- Safety Profile : Toxicological assessments have indicated a favorable safety profile in preliminary studies, although extensive testing is required to confirm long-term safety and efficacy.
Q & A
How can researchers optimize the synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride to improve yield and purity?
Methodological Answer:
Optimization requires careful adjustment of reaction conditions. Key factors include:
- Temperature control : Elevated temperatures may accelerate cyclization but risk side reactions (e.g., oxidation or decomposition) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in azabicyclo systems, while non-polar solvents improve selectivity in cyclization steps .
- Catalyst use : Lewis acids like ZnCl₂ or transition-metal catalysts (e.g., Pd) can stabilize intermediates and reduce byproducts .
Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Monitor purity via HPLC with UV detection (λ = 210–254 nm) .
What analytical techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and confirms bicyclic ring geometry .
- NMR spectroscopy : ¹H-¹H COSY and NOESY experiments identify spatial proximity of protons, particularly in the aminomethyl and azabicyclo moieties .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) and validates enantiopurity .
- Optical rotation : Quantifies enantiomeric excess (ee) when paired with polarimetry .
How do functional group variations in structural analogs (e.g., hydroxyl vs. imino groups) influence biological activity?
Methodological Answer:
- Imino groups : Enhance hydrogen-bonding potential with enzyme active sites (e.g., proteases or kinases), as seen in analogs with improved inhibitory activity .
- Hydroxyl groups : Increase solubility but may reduce membrane permeability. Comparative studies using logP measurements and cell-based assays (e.g., Caco-2 permeability) quantify trade-offs .
- Aminomethyl substitution : Modulates receptor binding kinetics. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify affinity changes .
What strategies resolve discrepancies in solubility data reported across studies?
Methodological Answer:
- Standardized protocols : Use USP/PhEur guidelines for solubility testing, including fixed temperature (25°C ± 0.5°C) and agitation speed .
- Solvent pre-saturation : Pre-saturate solvents with the compound to avoid metastable polymorph formation .
- Analytical validation : Cross-check solubility via UV spectrophotometry (for clear solutions) and gravimetric analysis (for suspensions) .
Report solvent purity, ionic strength, and pH to contextualize results .
How does stereochemical configuration affect interactions with biological targets?
Methodological Answer:
- Enantiomer-specific activity : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses of (R)- vs. (S)-configured aminomethyl groups .
- Pharmacophore mapping : Compare activity of diastereomers in enzyme inhibition assays (e.g., IC₅₀ determination) to identify critical stereochemical features .
- Metabolic stability : Assess stereochemical impact on cytochrome P450 metabolism using liver microsome assays .
What are critical considerations for designing stability studies under varying pH and temperature?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis) .
- pH-rate profiling : Determine degradation kinetics at pH 1–10 to identify optimal storage conditions (e.g., pH 4–6 for maximum stability) .
- Excipient compatibility : Test with common buffers (phosphate, citrate) and lyoprotectants (trehalose) for formulation studies .
How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Time-dependent inactivation : Pre-incubate the compound with the enzyme and measure residual activity over time to assess irreversible binding .
- Mutagenesis studies : Engineer enzyme mutants (e.g., alanine scanning) to pinpoint binding residues. Validate via SPR or fluorescence quenching .
What computational methods predict the compound’s ADMET properties?
Methodological Answer:
- QSAR models : Use tools like Schrödinger’s QikProp to estimate logP, logS, and human oral absorption .
- CYP inhibition prediction : Apply DeepCYP or FAME 3 for cytochrome P450 interaction profiling .
- Toxicity screening : Leverage ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
